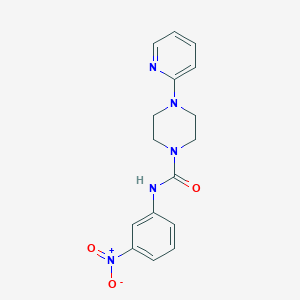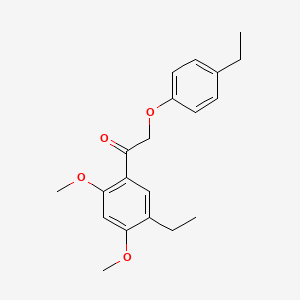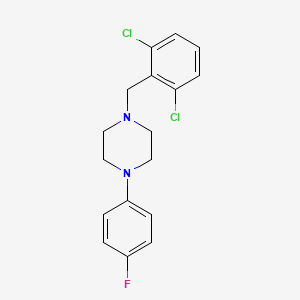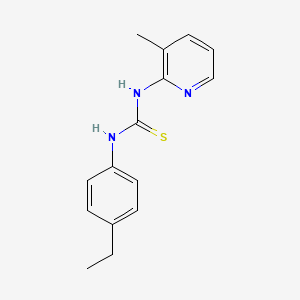
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as NPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPC is a piperazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and signaling pathways in the body. For example, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of molecules that are involved in inflammation and pain. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to inhibit the proliferation of cancer cells in vitro. In vivo studies have shown that N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes. However, there are also some limitations to the use of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments. For example, it has been shown to exhibit some toxicity in certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various disease states, such as arthritis and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its effects on various signaling pathways in the body.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 3-nitrobenzoyl chloride with 4-(2-pyridyl)piperazine in the presence of a base. The resulting product is then treated with a carboxylic acid to yield N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. The synthesis of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is relatively straightforward and has been well-documented in the literature.
Scientific Research Applications
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
properties
IUPAC Name |
N-(3-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-16(18-13-4-3-5-14(12-13)21(23)24)20-10-8-19(9-11-20)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYIEHELIFEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide](/img/structure/B5872588.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorobenzyl)benzenesulfonamide](/img/structure/B5872606.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)



![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)